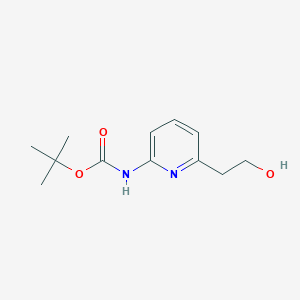
Tert-butyl 6-(2-hydroxyethyl)pyridin-2-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 6-(2-hydroxyethyl)pyridin-2-ylcarbamate involves several steps. One common method includes the reaction of 6-chloropyridin-2-ylcarbamate with tert-butyl 2-hydroxyethylcarbamate under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, followed by purification processes to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings .
化学反应分析
Types of Reactions
Tert-butyl 6-(2-hydroxyethyl)pyridin-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinylcarbamates.
科学研究应用
Tert-butyl 6-(2-hydroxyethyl)pyridin-2-ylcarbamate is used in various scientific research fields, including:
作用机制
The mechanism of action of Tert-butyl 6-(2-hydroxyethyl)pyridin-2-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl group plays a crucial role in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- Tert-butyl 6-(2-methoxyethyl)pyridin-2-ylcarbamate
- Tert-butyl 6-(2-ethoxyethyl)pyridin-2-ylcarbamate
- Tert-butyl 6-(2-aminomethyl)pyridin-2-ylcarbamate
Uniqueness
Tert-butyl 6-(2-hydroxyethyl)pyridin-2-ylcarbamate is unique due to its hydroxyethyl group, which imparts specific chemical and biological properties. This group enhances its solubility and reactivity compared to similar compounds with different substituents.
生物活性
Tert-butyl 6-(2-hydroxyethyl)pyridin-2-ylcarbamate is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant research findings, including case studies and data tables.
Overview of the Compound
- Chemical Structure : this compound consists of a pyridine ring substituted with a tert-butyl group and a hydroxyethyl carbamate moiety. Its molecular formula is C13H18N2O3.
- CAS Number : 205676-84-2.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.
Key Mechanisms :
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity and influencing metabolic processes.
- Cell Signaling Modulation : It has been observed to affect cell signaling pathways, potentially leading to changes in gene expression and cellular metabolism.
Interaction with Biological Molecules
This compound exhibits significant biochemical interactions:
- Binding Affinity : The presence of the tert-butyl and hydroxyethyl groups enhances its binding affinity to various proteins, which may modulate their functions.
- Metabolic Pathways : The compound is involved in several metabolic pathways, interacting with enzymes that facilitate its metabolism and the formation of active metabolites.
In Vitro Studies
Recent studies have demonstrated the compound's potential in various biological assays:
- Cell Viability Assays :
- The compound showed protective effects against oxidative stress in cell cultures, indicating potential neuroprotective properties.
- IC50 values were determined for various cell lines, demonstrating effective concentrations for biological activity.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| Neuroblastoma | 25 | Increased cell viability under stress |
| Hepatocytes | 30 | Reduced apoptosis |
- Anti-inflammatory Activity :
- Inflammation models indicated that the compound could reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Animal Model Studies
In vivo studies have further elucidated the biological activity:
- Dosage Effects : Different dosages were tested on animal models to assess the pharmacological effects:
- Lower doses (1 mg/kg) exhibited beneficial effects on metabolic activity.
- Higher doses (5 mg/kg) resulted in significant modulation of immune responses.
Case Studies
-
Neuroprotection in Alzheimer’s Disease Models :
- A study demonstrated that this compound could protect neuronal cells from amyloid-beta-induced toxicity, suggesting a role in neurodegenerative disease management.
-
Liver Fibrosis Models :
- In models of liver fibrosis, the compound exhibited significant inhibitory effects on collagen production, indicating potential therapeutic applications in liver diseases.
属性
IUPAC Name |
tert-butyl N-[6-(2-hydroxyethyl)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-6-4-5-9(13-10)7-8-15/h4-6,15H,7-8H2,1-3H3,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPRWWONPMXDGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














